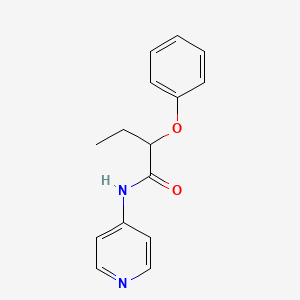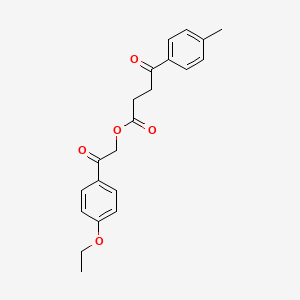
2-phenoxy-N-4-pyridinylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-4-pyridinylbutanamide, also known as Flumioxazin, is a synthetic herbicide that belongs to the family of pyridine carboxylic acid compounds. It is widely used in agriculture to control the growth of weeds in various crops, including soybeans, cotton, corn, and vegetables. Flumioxazin is known for its long-lasting effects and its ability to control a broad spectrum of weeds.
作用機序
2-phenoxy-N-4-pyridinylbutanamide works by inhibiting the synthesis of chlorophyll in plants, which leads to the death of the plant. It does this by binding to the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. 2-phenoxy-N-4-pyridinylbutanamide is a selective herbicide, meaning that it targets only plants and does not harm animals or humans.
Biochemical and Physiological Effects:
2-phenoxy-N-4-pyridinylbutanamide has been shown to have minimal impact on non-target organisms, including animals and microorganisms. However, it may have some impact on soil microorganisms, which could affect soil health and nutrient cycling. 2-phenoxy-N-4-pyridinylbutanamide is also relatively stable in soil, which means that it has a long-lasting impact on the environment.
実験室実験の利点と制限
One advantage of using 2-phenoxy-N-4-pyridinylbutanamide in lab experiments is its selectivity, which allows researchers to study the impact of herbicides on plants without affecting other organisms. 2-phenoxy-N-4-pyridinylbutanamide is also relatively easy to use and has a long-lasting effect, which makes it useful for studying the long-term impacts of herbicides on plant growth and development. However, one limitation of using 2-phenoxy-N-4-pyridinylbutanamide is its potential impact on soil microorganisms, which could affect the results of experiments that rely on healthy soil ecosystems.
将来の方向性
There are several future directions for research on 2-phenoxy-N-4-pyridinylbutanamide. One area of research is the development of new formulations that are more effective and have less impact on the environment. Another area of research is the study of 2-phenoxy-N-4-pyridinylbutanamide's impact on soil microorganisms and its potential to affect soil health. Additionally, researchers could study the long-term impacts of 2-phenoxy-N-4-pyridinylbutanamide on plant growth and development, as well as its potential to reduce greenhouse gas emissions by promoting conservation tillage practices.
合成法
The synthesis of 2-phenoxy-N-4-pyridinylbutanamide involves the reaction of 2-chloro-4,6-dinitrophenol with 4-pyridinylmethylamine to form 2-(4-pyridinylmethylamino)-4,6-dinitrophenol. This intermediate is then reacted with butyric anhydride to form 2-phenoxy-N-4-pyridinylbutanamide. The synthesis of 2-phenoxy-N-4-pyridinylbutanamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
科学的研究の応用
2-phenoxy-N-4-pyridinylbutanamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds, including some that are resistant to other herbicides. 2-phenoxy-N-4-pyridinylbutanamide has also been studied for its impact on soil microorganisms and its potential to affect soil health. In addition, 2-phenoxy-N-4-pyridinylbutanamide has been studied for its potential to reduce greenhouse gas emissions by reducing tillage and promoting conservation tillage practices.
特性
IUPAC Name |
2-phenoxy-N-pyridin-4-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-14(19-13-6-4-3-5-7-13)15(18)17-12-8-10-16-11-9-12/h3-11,14H,2H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEDQEQJZYTKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=NC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)
![ethyl 4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5180868.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)

![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)
![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5180912.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)
methanone](/img/structure/B5180925.png)
![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)